6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine
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Overview
Description
6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is a heterocyclic compound that combines the structural features of benzimidazole and benzothiazole. These moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds . The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug design .
Mechanism of Action
Target of Action
The primary target of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is the tRNA (Guanine37-N1)-methyltransferase (TrmD) . TrmD is an enzyme that plays a crucial role in bacterial protein synthesis, making it a promising target for antibacterial drug candidates .
Mode of Action
The compound interacts with its target, TrmD, by binding to it, thereby inhibiting its function . This interaction disrupts the normal protein synthesis process in bacteria, leading to their inability to grow and reproduce .
Biochemical Pathways
The inhibition of TrmD affects the protein synthesis pathway in bacteria. This disruption in the protein synthesis pathway leads to a halt in bacterial growth and reproduction, thereby exerting an antimicrobial effect .
Pharmacokinetics
Similar benzimidazole derivatives are known to have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction due to the disruption of protein synthesis . This leads to its antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some benzimidazole derivatives have been observed to inhibit T cell proliferation
Cellular Effects
Some benzimidazole derivatives have been shown to have significant anticancer activity on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines
Molecular Mechanism
It is known that benzimidazole derivatives can disrupt microtubule formation, which can lead to cell death
Dosage Effects in Animal Models
It is known that some benzimidazole derivatives have shown significant survival benefits in preclinical models of glioblastoma multiforme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . One common method includes the reaction of o-phenylenediamine with 2-aminobenzothiazole in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out at elevated temperatures (140-220°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its antimicrobial and antiviral activities.
Benzothiazole: Exhibits anticancer and antimicrobial properties.
Thienopyrimidine: Another heterocyclic compound with significant biological activities.
Uniqueness
6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine is unique due to its combined structural features of benzimidazole and benzothiazole, which allow it to interact with a broader range of biological targets compared to its individual components . This dual functionality enhances its potential as a therapeutic agent and makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-(1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c15-14-18-11-6-5-8(7-12(11)19-14)13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOUMOAEKUEVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(S4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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